Methyl nonafluorobutanesulfonate
Overview
Description
Methyl nonafluorobutanesulfonate is a fluorinated organic compound with the molecular formula C5H3F9O3S. It is known for its unique chemical properties, particularly its high thermal and chemical stability. This compound is widely used in various industrial and scientific applications due to its ability to act as a strong electrophile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl nonafluorobutanesulfonate can be synthesized through the reaction of nonafluorobutanesulfonyl fluoride with methanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl nonafluorobutanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the sulfonate group with various nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the by-products .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine would yield a sulfonamide, while the reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
Methyl nonafluorobutanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl nonafluorobutanesulfonate exerts its effects involves the formation of a highly reactive sulfonate ester intermediate. This intermediate can react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Nonafluorobutanesulfonic acid: Similar in structure but lacks the methyl group, making it less reactive in certain nucleophilic substitution reactions.
Perfluorobutanesulfonyl fluoride: Another fluorinated sulfonate compound, but it is primarily used as a precursor in the synthesis of other fluorinated compounds.
Uniqueness: Methyl nonafluorobutanesulfonate is unique due to its high reactivity and stability, making it a valuable reagent in various chemical reactions. Its ability to form stable sulfonate esters and sulfonamides sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O3S/c1-17-18(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMSULGPPSGHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382274 | |
Record name | Methyl perfluorobutanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-03-2 | |
Record name | Methyl perfluorobutanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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